N-[(4-Hydroxyphenyl)methyl]formamide
Description
N-[(4-Hydroxyphenyl)methyl]formamide is a formamide derivative featuring a benzyl group substituted with a hydroxyl group at the para position. Its molecular formula is C₈H₉NO₂ (molecular weight: 151.16 g/mol). This compound serves as a key intermediate in the synthesis of norbelladine analogs and galanthamine derivatives, which are explored for anti-Alzheimer drug development . The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
CAS No. |
86386-69-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]formamide |
InChI |
InChI=1S/C8H9NO2/c10-6-9-5-7-1-3-8(11)4-2-7/h1-4,6,11H,5H2,(H,9,10) |
InChI Key |
JCDWXESTXVUQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-Hydroxyphenyl)methyl]formamide with structurally related formamide derivatives:
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., hydroxyl, methoxy) increase solubility in polar solvents but may reduce thermal stability. Bromo and fluoro substituents (electron-withdrawing) enhance electrophilicity, affecting reactivity in cross-coupling reactions .
- Melting Points : Brominated analogs (e.g., 94–96°C for compound 5 in ) exhibit lower melting points compared to simpler formamides, likely due to reduced crystallinity from bulky substituents.
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy : The C=O stretch in formamides typically appears near 1680–1700 cm⁻¹. For example, N-(4-fluorophenyl) derivatives show a C=O stretch at 1686 cm⁻¹ , while methoxy-substituted analogs (e.g., N-(4-methoxybenzyl)formamide) may exhibit slight shifts due to resonance effects.
- NMR Data : The para-hydroxyl group in this compound deshields aromatic protons, resulting in downfield shifts (e.g., δ 7.2–7.4 ppm for H-NMR) . Styryl-substituted analogs () display distinct olefinic proton signals (δ 6.5–7.0 ppm) due to conjugation.
Industrial Relevance
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